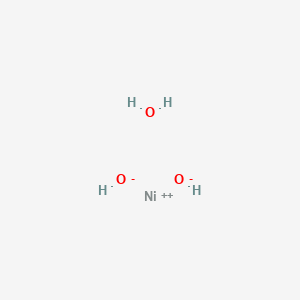
Nickel dihydroxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) hydroxide xhydrate is an inorganic compound with the chemical formula Ni(OH)₂·xH₂O. It appears as a lime-green solid and is known for its electroactive properties, making it a crucial component in various applications, particularly in rechargeable batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxide xhydrate can be synthesized through several methods:
Precipitation Method: This involves the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) nitrate, with sodium hydroxide in an aqueous solution.
Industrial Production Methods: In industrial settings, nickel(II) hydroxide is often produced by the precipitation method due to its simplicity and cost-effectiveness. The process involves dissolving nickel(II) salts in water, followed by the addition of a base such as sodium hydroxide to precipitate nickel(II) hydroxide. The precipitate is then filtered, washed, and dried to obtain the final product .
Types of Reactions:
Oxidation: Nickel(II) hydroxide readily oxidizes to nickel oxyhydroxide (NiOOH) in the presence of an oxidizing agent.
Reduction: It can be reduced back to nickel(II) hydroxide from nickel oxyhydroxide under reducing conditions.
Substitution: Nickel(II) hydroxide can undergo substitution reactions with various ligands, forming complex ions.
Common Reagents and Conditions:
Major Products Formed:
Nickel Oxyhydroxide (NiOOH): Formed during the oxidation of nickel(II) hydroxide.
Nickel(II) Complexes: Formed during substitution reactions with ligands.
Scientific Research Applications
Nickel(II) hydroxide xhydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel oxide and other nickel-based compounds.
Medicine: It is investigated for its antimicrobial properties and potential use in medical devices.
Industry: Nickel(II) hydroxide is a key component in rechargeable batteries, particularly nickel-cadmium and nickel-metal hydride batteries.
Mechanism of Action
Nickel(II) hydroxide exerts its effects primarily through its electroactive properties. In rechargeable batteries, it undergoes redox reactions, cycling between nickel(II) hydroxide and nickel oxyhydroxide. This redox cycling is facilitated by the transfer of electrons and protons, making it an efficient material for energy storage . The molecular targets and pathways involved include the hydroxide ions and nickel ions, which participate in the redox reactions .
Comparison with Similar Compounds
Nickel(II) hydroxide xhydrate can be compared with other similar compounds such as:
Nickel(II) oxide (NiO): Unlike nickel(II) hydroxide, nickel(II) oxide is a black solid and is primarily used as a catalyst and in ceramics.
Nickel(II) carbonate (NiCO₃): This compound is used in electroplating and as a precursor for other nickel compounds.
Nickel(II) sulfate (NiSO₄): Commonly used in electroplating and as a mordant in dyeing.
Uniqueness: Nickel(II) hydroxide xhydrate is unique due to its electroactive properties, which make it highly suitable for use in rechargeable batteries and electrochromic devices. Its ability to undergo reversible redox reactions distinguishes it from other nickel compounds .
Properties
CAS No. |
36897-37-7 |
|---|---|
Molecular Formula |
H4NiO3 |
Molecular Weight |
110.724 g/mol |
IUPAC Name |
nickel(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Ni.3H2O/h;3*1H2/q+2;;;/p-2 |
InChI Key |
JDFRWOBXOBOEIV-UHFFFAOYSA-L |
Canonical SMILES |
O.[OH-].[OH-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



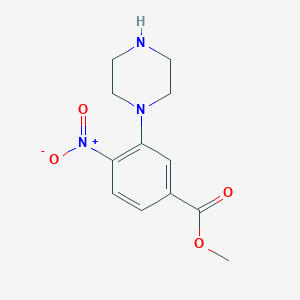


![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
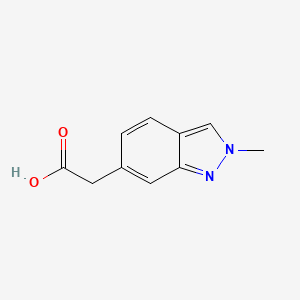
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
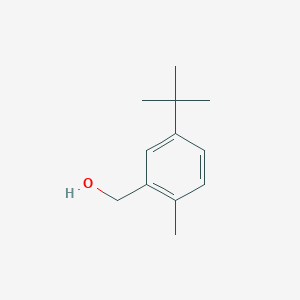
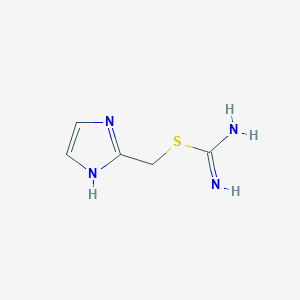
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
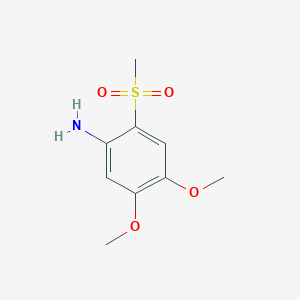

![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)

